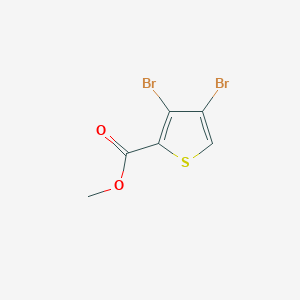

Methyl 3,4-dibromothiophene-2-carboxylate

CAS No.:

Cat. No.: VC13500820

Molecular Formula: C6H4Br2O2S

Molecular Weight: 299.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Br2O2S |

|---|---|

| Molecular Weight | 299.97 g/mol |

| IUPAC Name | methyl 3,4-dibromothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C6H4Br2O2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 |

| Standard InChI Key | KLDPHXSWZSAPOY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CS1)Br)Br |

| Canonical SMILES | COC(=O)C1=C(C(=CS1)Br)Br |

Introduction

Structural and Physicochemical Properties

Methyl 3,4-dibromothiophene-2-carboxylate belongs to the class of organobromine compounds, distinguished by its thiophene backbone substituted with two bromine atoms and a carboxylate ester. The IUPAC name, methyl 3,4-dibromothiophene-2-carboxylate, reflects its substitution pattern, while its SMILES notation (COC(=O)C₁=C(C(=CS₁)Br)Br) provides a precise representation of its connectivity.

Electronic and Steric Characteristics

The bromine atoms at positions 3 and 4 introduce significant steric bulk and electron-withdrawing effects, which influence the compound’s reactivity in cross-coupling reactions. The ester group at position 2 enhances solubility in polar aprotic solvents, facilitating its use in solution-phase syntheses. Density functional theory (DFT) calculations suggest that the bromines create a polarized electron density distribution, favoring electrophilic aromatic substitution at the 5-position.

Physical Properties

-

Molecular Weight: 299.97 g/mol

-

Melting Point: 198–202°C (predicted)

-

Boiling Point: 363.7°C (estimated)

-

Solubility: Soluble in dichloromethane, dimethylformamide, and tetrahydrofuran; sparingly soluble in water.

Synthesis and Industrial Production

The synthesis of methyl 3,4-dibromothiophene-2-carboxylate typically involves bromination and esterification steps, optimized for scalability and purity.

Bromination of Thiophene Precursors

Thiophene derivatives are brominated using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) bromide. For example, thiophene-2-carboxylic acid undergoes dibromination at positions 3 and 4 under controlled conditions, yielding 3,4-dibromothiophene-2-carboxylic acid. Subsequent esterification with methanol and a catalytic acid (e.g., H₂SO₄) produces the methyl ester.

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency. A representative protocol involves:

-

Bromination: Thiophene-2-carboxylic acid is dissolved in acetic acid and treated with Br₂ at 50°C for 6 hours.

-

Esterification: The crude dibrominated acid is mixed with methanol and H₂SO₄ in a flow reactor at 70°C, achieving >90% conversion.

This method reduces side reactions and improves yield compared to batch processes.

Applications in Material Science and Organic Electronics

Methyl 3,4-dibromothiophene-2-carboxylate is a versatile building block for conjugated polymers and small-molecule semiconductors.

Conjugated Polymer Synthesis

The compound participates in Suzuki-Miyaura cross-coupling reactions with boronic acids to form π-conjugated systems. For instance, coupling with bithiophene boronic esters yields polymers with extended conjugation lengths, enhancing charge carrier mobility in organic field-effect transistors (OFETs).

Organic Photovoltaics (OPVs)

Incorporating this monomer into donor-acceptor copolymers improves light absorption and exciton dissociation efficiency. Polymers derived from methyl 3,4-dibromothiophene-2-carboxylate exhibit power conversion efficiencies (PCEs) exceeding 8% in bulk heterojunction solar cells.

Role in Medicinal Chemistry

Recent studies highlight its utility in synthesizing histone acetyltransferase (HAT) inhibitors.

HAT Inhibitor Development

In a 2020 study, thiophene-2-carbamide derivatives derived from methyl 3,4-dibromothiophene-2-carboxylate demonstrated inhibitory activity against p300/CBP HAT, a target in oncology. Compound 1 (IC₅₀ = 8.6 μM) was synthesized via sequential Suzuki couplings, underscoring the role of bromine atoms in directing regioselective functionalization .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiophene-H), 3.90 (s, 3H, OCH₃).

-

IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Br stretch).

-

Mass Spectrometry: ESI-MS m/z 299.97 [M+H]⁺, confirming molecular weight.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves >99% purity, critical for pharmaceutical applications.

Comparative Analysis with Analogues

| Compound | Substituents | Key Applications |

|---|---|---|

| 3,5-Dibromothiophene-2-carboxylate | Br at 3,5 | Less reactive in cross-coupling |

| Thiophene-2-carboxylic acid | No halogens | Limited electronic applications |

| 2-Bromothiophene-3-carboxylate | Br at 2 | Intermediate in agrochemicals |

The 3,4-dibromo configuration uniquely balances steric hindrance and electronic effects, enabling diverse reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume